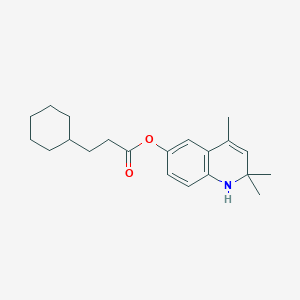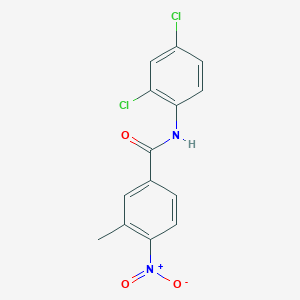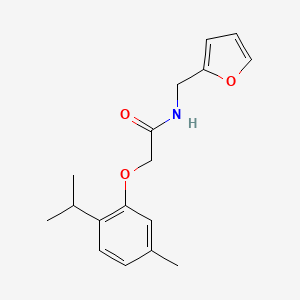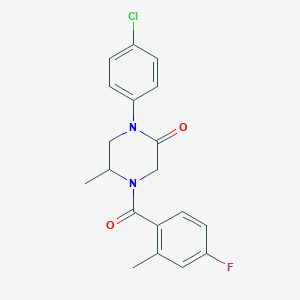
N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide-like compounds often involves condensation reactions, where specific functional groups combine, resulting in the elimination of a small molecule, such as water. For instance, a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, highlighting a common approach in synthesizing sulfonamide derivatives (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy. These techniques provide insights into the compound's functional groups, bond connectivity, and overall molecular geometry. Computational methods, such as Density Functional Theory (DFT), further support the structural analysis by predicting vibrational frequencies, molecular orbitals, and electronic transitions, as demonstrated in the study of related sulfonamide compounds (Elangovan et al., 2021).
科学的研究の応用
Anticancer Potential
Several sulfonamide derivatives have demonstrated promising anticancer activities. For instance, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-substituted benzenesulfonamide pharmacophore have shown nanomolar inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drugs, making them potential anticancer drug candidates (Aimene et al., 2019). Furthermore, sulfonamides with 3,4,5-trimethoxyphenyl motifs have been identified as selective inhibitors of carbonic anhydrase isoenzymes, crucial for developing new anticancer agents (Gul et al., 2018).
Catalytic and Synthetic Applications
Sulfonamides also play a significant role in catalysis and synthetic chemistry. For example, compounds bearing pyridinesulfonamide ligands have been synthesized and assessed for transfer hydrogenation of ketones, demonstrating high activity without the need for basic additives, halide abstractors, or protection from air, offering a practical approach for organic synthesis (Ruff et al., 2016).
Enzyme Inhibition
Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their enzyme inhibitory profiles, showing potential against diseases associated with acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of sulfonamide derivatives in treating these diseases (Lolak et al., 2020).
Structural Studies
Research on the crystal structures of pyridinesulfonamides and sulfonic acids has provided valuable insights into their hydrogen bonding and molecular packing. This information is crucial for polymorph screening and solid form hunting of pharmacologically active sulfonamides, contributing to the development of more effective and stable drug formulations (Akiri et al., 2012).
作用機序
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
将来の方向性
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Therefore, compounds containing the TMP group, like “N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide”, may have potential for future research and development in various biomedical applications.
特性
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-18-11-8-10(9-12(19-2)13(11)20-3)14-21(16,17)15-6-4-5-7-15/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBSYJLTOLIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)



![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)